molecular formula C18H25NO4 B599792 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester CAS No. 167262-47-7

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester

Cat. No.: B599792
CAS No.: 167262-47-7
M. Wt: 319.401
InChI Key: FNIDBKCXXQZEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is a chemical compound with the molecular formula C18H25NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and two ester functionalities. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, introduction of the phenyl group, and esterification of the carboxylic acid functionalities. One common synthetic route involves the following steps:

    Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a Boc group, typically by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the Boc-protected piperidine is reacted with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Esterification: The carboxylic acid functionalities are esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles like amines or alcohols replace the ester group to form amides or other esters.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Amines, alcohols, base catalysts

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The ester functionalities can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-phenylpiperidine: Lacks the dicarboxylic acid ester functionalities, making it less versatile in synthetic applications.

    4-Phenylpiperidine: Does not have the Boc protecting group, leading to different reactivity and stability.

    1-Boc-4-piperidinedicarboxylic acid methyl ester: Lacks the phenyl group, resulting in different lipophilicity and biological activity.

Uniqueness

1-Boc-4-phenyl-4-piperidinedicarboxylic acid methyl ester is unique due to its combination of a Boc protecting group, phenyl group, and ester functionalities. This combination provides a balance of stability, reactivity, and lipophilicity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-phenylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(21)19-12-10-18(11-13-19,15(20)22-4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIDBKCXXQZEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butoxycarbonyl-4-carboxy-4-phenylpiperidine (1.53 g) in tetrahydrofuran (2 mL)-methanol (2 mL) was added dropwise 2N (trimethylsilyl)diazomehane-diethyl ether solution (8.8 mL) at room temperature and the mixture was stirred at the same temperature for 3 hours. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution and the mixture was stirred and extracted with chloroform. The extract was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on silica gel (solvent: hexane/ethyl acetate=90/10 to 85/15) to obtain 1-tert-butoxycarbonyl-4-methoxycarbonyl-4-phenylpiperidine (1.31 g, yield: 82%) as a colorless solid.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
(trimethylsilyl)diazomehane-diethyl ether
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-tert-Butyloxycarbonyl-4-phenyl-piperidine-4-carboxylic acid (0.9162 g, 3 mmol) was allowed to react with methyl iodide (1.87 mL, 30 mmol, 10 eq.) in the presence of N,N-diisopropylethylamine (2.61 mL, 15 mmol, 5 eq.) in acetonitrile (30 mL) at 20° C. for 16 hours. The solution was diluted with ethyl acetate and washed with 1N HCl, saturated sodium bicarbonate and saturated sodium chloride. The organic phase was dried over magnesium sulfate and the solvent was concentrated in vacuo to give 0.935 g (98%) of the title compound.
Quantity
0.9162 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Quantity
2.61 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.